2,6-Bis(trifluoromethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoroacetimidoyl chlorides and amines in a palladium-catalyzed three-component carbonylative reaction . This method allows for the efficient formation of the quinazoline ring with the desired trifluoromethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Scientific Research Applications
2,6-Bis(trifluoromethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. Some key areas include:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, a protein involved in DNA repair . By binding to the active site of WRN, the compound can disrupt the DNA damage response, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-Bis(trifluoromethyl)quinazolin-4-amine include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also contain the quinazoline ring with trifluoromethyl substituents and have shown potential as anticancer agents.
2-trifluoromethylquinazolin-4(3H)-ones: These derivatives are synthesized using similar methods and exhibit unique chemical properties.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C10H5F6N3 |
---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)4-1-2-6-5(3-4)7(17)19-8(18-6)10(14,15)16/h1-3H,(H2,17,18,19) |
InChI Key |
QOHMHMYQLNIESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.